molecular formula C12H26 B14066610 4-Ethyl-5-methylnonane CAS No. 1632-71-9

4-Ethyl-5-methylnonane

Cat. No.: B14066610
CAS No.: 1632-71-9
M. Wt: 170.33 g/mol
InChI Key: HKUUNAOHRKAJIY-UHFFFAOYSA-N
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Description

4-Ethyl-5-methylnonane is an organic compound with the molecular formula C₁₂H₂₆ . It is a branched alkane, which means it consists of a chain of carbon atoms with hydrogen atoms attached, and it has branches at specific positions. This compound is part of the larger family of alkanes, which are saturated hydrocarbons, meaning they contain only single bonds between carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-methylnonane can be achieved through various organic synthesis methods. One common approach is the alkylation of alkanes . This involves the reaction of a suitable alkane with an alkyl halide in the presence of a strong base, such as sodium or potassium hydroxide. The reaction conditions typically include elevated temperatures and pressures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic cracking of larger hydrocarbons . This process breaks down larger hydrocarbon molecules into smaller ones, including branched alkanes like this compound. Catalysts such as zeolites are often used to enhance the efficiency of this process.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-methylnonane can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for alkanes, where a hydrogen atom is replaced by a halogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Chlorine (Cl₂) or bromine (Br₂) in the presence of ultraviolet light.

Major Products Formed

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Alkanes with fewer carbon atoms.

    Substitution: Haloalkanes, such as 4-chloro-5-methylnonane.

Scientific Research Applications

4-Ethyl-5-methylnonane has several applications in scientific research:

    Chemistry: It is used as a reference compound in gas chromatography to study the behavior of branched alkanes.

    Biology: It can be used to investigate the metabolic pathways of hydrocarbons in microorganisms.

    Medicine: Research into its potential as a precursor for the synthesis of pharmaceuticals.

    Industry: It is used in the production of lubricants and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Ethyl-5-methylnonane involves its interaction with various molecular targets and pathways. As a hydrocarbon, it primarily interacts with enzymes involved in the metabolism of alkanes. These enzymes, such as cytochrome P450 monooxygenases , catalyze the oxidation of this compound, leading to the formation of more reactive intermediates that can participate in further biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethyl-4-methylnonane
  • 5-Ethyl-4-methylnonane
  • 4-Methyl-5-ethylnonane

Uniqueness

4-Ethyl-5-methylnonane is unique due to its specific branching pattern, which affects its physical and chemical properties. For example, its boiling point and density may differ from other similar compounds due to the position of the ethyl and methyl groups on the carbon chain.

Properties

CAS No.

1632-71-9

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

4-ethyl-5-methylnonane

InChI

InChI=1S/C12H26/c1-5-8-10-11(4)12(7-3)9-6-2/h11-12H,5-10H2,1-4H3

InChI Key

HKUUNAOHRKAJIY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)C(CC)CCC

Origin of Product

United States

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